molecular formula C31H23O5P B2591502 methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoate CAS No. 405905-21-7

methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoate

Cat. No.: B2591502
CAS No.: 405905-21-7
M. Wt: 506.494
InChI Key: RHFUYHPREPVCKU-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoate is a complex organic compound that features a chromenyl group, a triphenylphosphanylidene moiety, and an ester functional group

Scientific Research Applications

Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoate typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Formation of the Phosphanylidene Intermediate: The triphenylphosphanylidene moiety can be introduced via a Wittig reaction, where a phosphonium salt reacts with a carbonyl compound to form the desired ylide.

    Coupling Reaction: The final step involves coupling the chromenyl intermediate with the phosphanylidene intermediate under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoate involves its interaction with molecular targets such as enzymes and receptors. The chromenyl group may interact with active sites of enzymes, while the triphenylphosphanylidene moiety can modulate the compound’s binding affinity and specificity. These interactions can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate: Lacks the triphenylphosphanylidene moiety.

    3-(2-Oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoic acid: Contains a carboxylic acid group instead of an ester group.

    3-(2-Oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propan-1-ol: Contains an alcohol group instead of an ester group.

Uniqueness

Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoate is unique due to the presence of both the chromenyl and triphenylphosphanylidene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

methyl 3-oxo-3-(2-oxochromen-3-yl)-2-(triphenyl-λ5-phosphanylidene)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23O5P/c1-35-31(34)29(28(32)26-21-22-13-11-12-20-27(22)36-30(26)33)37(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25/h2-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFUYHPREPVCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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